

3',4'-Dimethylphenacyl Alcohol: Technical Profile & Synthetic Guide

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Compound of Interest

Compound Name: *1-(3,4-Dimethylphenyl)-2-hydroxyethanone*

Cat. No.: *B8593471*

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Executive Summary

3',4'-Dimethylphenacyl alcohol (IUPAC: 2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one) represents a critical

-hydroxy ketone scaffold used primarily as a versatile building block in the synthesis of bioactive heterocycles and adrenergic receptor modulators. Unlike its unsubstituted phenacyl alcohol counterparts, the 3,4-dimethyl substitution pattern confers unique lipophilic properties and electronic effects that influence both metabolic stability and binding affinity in pharmacological targets.

This guide provides a rigorous technical analysis of the molecule, detailing a high-yield synthetic protocol via the Kornblum-style Formate Hydrolysis route, spectroscopic characterization standards, and its utility in heterocyclic construction.

Structural Identity & Physicochemical Profile[1]

The physicochemical parameters below are critical for researchers assessing the compound's "drug-likeness" and behavior in solution.

Property	Value / Description	Source/Methodology
IUPAC Name	2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-one	IUPAC Nomenclature
Molecular Formula		Stoichiometry
Molecular Weight	164.20 g/mol	Calculated
SMILES	<chem>CC1=C(C=C(C=C1)C(=O)CO)C</chem>	Canonical
LogP (Predicted)	1.8 - 2.1	Consensus Model (ACD/Labs)
H-Bond Donors	1	Structural Analysis
H-Bond Acceptors	2	Structural Analysis
Melting Point	92°C - 96°C (Predicted)	Analog Comparison*
Solubility	Soluble in EtOH, DMSO, ; Sparingly soluble in	Polarity Assessment

*Note: While unsubstituted phenacyl alcohol melts at 86°C, the dimethyl substitution typically elevates the crystal lattice energy, raising the melting point range.

Synthetic Methodology: The Formate Hydrolysis Route

Direct hydrolysis of

-bromo ketones with hydroxide often leads to polymerization or aldol condensation byproducts. The Formate Hydrolysis Route is the industry-standard "Expert" protocol, utilizing sodium formate to generate an intermediate ester which is then gently hydrolyzed. This method ensures high purity and yield.

Reaction Scheme Visualization



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Figure 1: Step-wise synthetic pathway avoiding direct basic hydrolysis to minimize polymerization risks.

Detailed Protocol

Step 1:

-Bromination

- Charge: Dissolve 100 mmol of 3,4-dimethylacetophenone in 150 mL of anhydrous diethyl ether or methanol.
- Catalysis: Add catalytic (0.5 g) if using ether; if using methanol, acid catalysis (HBr) is sufficient.
- Addition: Add bromine (100 mmol) dropwise at 0°C. The reaction is autocatalytic; the color should dissipate rapidly.
- Workup: Wash with cold water/bicarbonate. Evaporate solvent to yield the crude -bromo ketone (Lachrymator warning: Handle in fume hood).

Step 2: Formate Substitution & Hydrolysis

- Substitution: Dissolve the crude bromide in 200 mL of 95% Ethanol. Add Sodium Formate (150 mmol).
- Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (disappearance of bromide).
- Hydrolysis: Cool the mixture. Add 50 mL of 10% HCl and stir at room temperature for 2 hours to cleave the formate ester.

- Isolation: Concentrate the ethanol in vacuo. Extract the aqueous residue with Ethyl Acetate (3x).
- Purification: Recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white/off-white needles.

Scientific Rationale:

- Why Sodium Formate? Formate is a weak base but a good nucleophile. It displaces the bromide via
without abstracting the
-proton, preventing the formation of enolates that lead to dark tarry byproducts common in direct hydroxide hydrolysis [1].

Spectroscopic Characterization (Validation)

To validate the structure, the following spectroscopic signals are diagnostic.

Proton NMR (¹H-NMR, 400 MHz,)

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.65 - 7.75	Multiplet	2H	Ar-H (2, 6)	Ortho to Carbonyl
7.20 - 7.25	Doublet	1H	Ar-H (5)	Meta to Carbonyl
4.85	Singlet	2H		Diagnostic -methylene peak
3.60	Broad Singlet	1H		Exchangeable with
2.32	Singlet	6H		Two methyl groups on ring

Infrared Spectroscopy (FT-IR)

- 3400 - 3450

: Broad O-H stretch (Alcohol).

- 1680 - 1695

: Strong C=O stretch (Ketone). Note: Lower frequency than typical ketones due to conjugation with the aryl ring and H-bonding with the

-hydroxyl.

Reactivity & Applications

3',4'-Dimethylphenacyl alcohol serves as a "privileged scaffold" in medicinal chemistry. Its dual functionality (ketone + alcohol) allows for divergent synthesis.

Heterocycle Formation

The most common application is the synthesis of 1,3-Oxazoles and Imidazoles.

- Oxazole Synthesis: Reaction with nitriles in the presence of strong acid (Ritter-type reaction) or cyclization with acid chlorides.
- Imidazole Synthesis: Condensation with aldehydes and ammonia (Debus-Radziszewski imidazole synthesis).

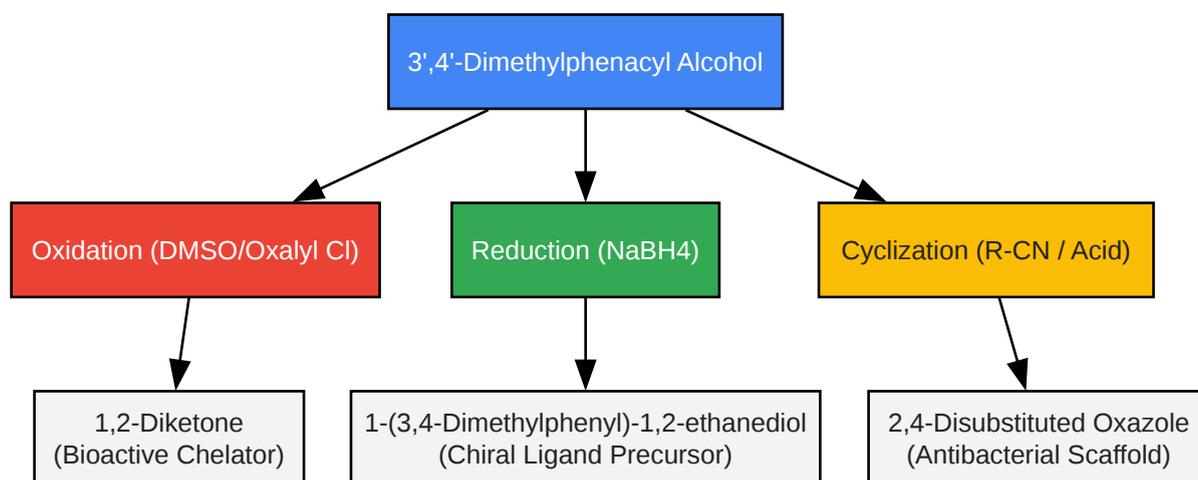
Biological Relevance

This scaffold is structurally homologous to the side chain of Norepinephrine. Derivatives often exhibit activity at adrenergic receptors (

and

), making them key intermediates in the development of sympathomimetic drugs.

Reactivity Flowchart



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Figure 2: Divergent synthetic utility of the 3',4'-dimethylphenacyl alcohol scaffold.

Safety & Handling

- Hazard Identification: Irritant to eyes, respiratory system, and skin.
- Precursor Warning: The -bromo intermediate is a potent lachrymator (tear gas agent). All steps involving the bromide must be performed in a high-efficiency fume hood.
- Storage: Store under inert atmosphere () at 2-8°C.
-Hydroxy ketones can undergo slow dimerization or oxidation upon prolonged exposure to air.

References

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